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Compound of Interest

1-(4-Cyanophenyl)guanidine
Compound Name:
hydrochloride

Cat. No.: B1419905

An In-Depth Technical Guide to the Physical Characteristics of 1-(4-Cyanophenyl)guanidine
Hydrochloride

Introduction

1-(4-Cyanophenyl)guanidine hydrochloride is a key organic compound utilized primarily as a
synthetic intermediate in pharmaceutical research and development. Its structure, which
incorporates a reactive guanidinium group appended to a cyanophenyl moiety, makes it a
valuable building block for creating more complex bioactive molecules.[1] For researchers in
drug discovery and process chemistry, a thorough understanding of its physical characteristics
is paramount for ensuring consistent reaction outcomes, developing stable formulations, and
meeting regulatory standards.

This guide provides a comprehensive overview of the essential physical and analytical
properties of 1-(4-Cyanophenyl)guanidine hydrochloride. It is designed to offer not just data,
but the scientific context and experimental rationale necessary for practical application in a
research setting. The methodologies described herein are grounded in established
pharmacopeial and analytical chemistry standards, ensuring a robust and reproducible
approach to characterization.

Core Physicochemical Properties
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The fundamental physical properties of a compound dictate its handling, storage, and

application. For an active pharmaceutical ingredient (API) intermediate like 1-(4-

Cyanophenyl)guanidine hydrochloride, these parameters are the foundation of its chemical

identity and purity profile.

General Information

Property Value

Source(s)

] 1-(4-Cyanophenyl)guanidine
Chemical Name
hydrochloride

[1]

N-(4-Cyanophenyl)guanidine
hydrochloride; 4-

Synenyms Guanidinobenzonitrile s
hydrochloride

CAS Number 373690-68-7

Molecular Formula CsHoCIN4 [1]

Molecular Weight 196.64 g/mol [1]

Appearance, Thermal Properties, and Stability

The visual appearance and thermal behavior of a substance are primary indicators of its purity

and solid-state form.
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Parameter

Description

Experimental Rationale

Appearance

White to off-white crystalline

powder.

The crystalline nature suggests
a well-ordered solid lattice,
which is typical for salt forms of
organic molecules. Any
significant deviation in color
(e.g., yellow, brown) may
indicate the presence of
impurities or degradation

products.

Melting Point

237-240 °C

A sharp melting range is a key
indicator of high purity.
Broadening of this range often
suggests the presence of
impurities, which disrupt the
crystal lattice and cause
melting to occur over a wider

temperature span.[1]

Storage

Store at 2-8°C under an inert

atmosphere.

Guanidine derivatives can be
susceptible to hydrolysis and
degradation. Refrigerated
storage minimizes the rate of
chemical degradation, while an
inert atmosphere protects
against oxidation and reaction

with atmospheric moisture.

Hygroscopicity

Likely hygroscopic.

The parent compound,
guanidine hydrochloride, is
known to be hygroscopic.[2]
Therefore, it is critical to
assess the tendency of the title
compound to absorb
atmospheric moisture, as this
can affect its stability, handling,

and accurate weighing.
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Solubility Profile

Solubility is a critical parameter that influences reaction kinetics, purification strategies, and
formulation development. The hydrochloride salt form is intended to enhance aqueous solubility
compared to the free base. A comprehensive solubility profile is determined across a range of
relevant solvents.

Solvent Solubility (mg/mL) at 25 °C  Classification
Water > 50 mg/mL Freely Soluble
Dimethyl Sulfoxide (DMSO) > 100 mg/mL Very Soluble
Methanol ~25 mg/mL Soluble

Ethanol ~5 mg/mL Sparingly Soluble
Acetone <1 mg/mL Practically Insoluble
Dichloromethane (DCM) <1 mg/mL Practically Insoluble

Note: The values presented are illustrative for a typical batch and should be experimentally
verified.

The high solubility in polar protic solvents like water and methanol, as well as the polar aprotic
solvent DMSO, is consistent with the ionic and polar nature of the molecule. Its poor solubility
in less polar solvents like DCM and acetone is also expected and provides opportunities for
precipitation-based purification methods.

Analytical Characterization: Spectroscopic and
Structural Data

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is
essential for quality control. The following data represents a typical analytical profile for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the atomic framework of the molecule.
Spectra are typically recorded in a deuterated solvent such as DMSO-de, which can effectively
solubilize the compound and contains exchangeable protons that can be observed.

1H NMR (400 MHz, DMSO-ds, & ppm):

9.55 (s, 1H): Corresponds to the proton of the hydrochloride, which is acidic.

7.80 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the cyano group. The deshielding is due to
the electron-withdrawing nature of the nitrile.

7.45 (d, J=8.8 Hz, 2H): Aromatic protons meta to the cyano group.

7.20 (br s, 4H): Broad singlet corresponding to the four exchangeable protons on the
guanidinium group (-C(=NH2)NHz). The broadness is due to quadrupole broadening from the
14N nuclei and chemical exchange.

13C NMR (101 MHz, DMSO-ds, & ppm):

158.0: The central carbon of the guanidinium group (C=N).

145.1: Aromatic quaternary carbon attached to the guanidinium nitrogen.

133.5: Aromatic CH carbons ortho to the cyano group.

120.0: Aromatic CH carbons meta to the cyano group.

118.9: Nitrile carbon (C=N).

105.2: Aromatic quaternary carbon attached to the cyano group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on
their characteristic vibrational frequencies.
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Wavenumber (cm~?) Assignment Functional Group
3400 - 3100 (broad) N-H stretching vibrations Guanidinium group (NH2)
2225 (sharp) C=N stretching vibration Nitrile

1660 (strong) C=N stretching vibration Guanidinium group

1605, 1510 C=C stretching vibrations Aromatic ring

840 C-H out-of-plane bending 1,4-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule,
confirming its molecular weight and fragmentation pattern. The analysis is performed on the

free base after the loss of HCI.
o Technique: Electrospray lonization (ESI), Positive Mode.
e Molecular lon (M+H)*: Calculated for CsHoNa*: 161.0822; Found: 161.0825.

« Interpretation: The high-resolution mass measurement provides strong confirmation of the
elemental composition of the molecule.

Experimental Methodologies

The following section details the standardized protocols for determining the key physical
characteristics of 1-(4-Cyanophenyl)guanidine hydrochloride. Adherence to these methods

ensures data integrity and inter-laboratory reproducibility.

Workflow for Physicochemical Characterization
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Caption: Workflow for comprehensive physical characterization.

Protocol for Differential Scanning Calorimetry (DSC)
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o Objective: To determine the melting point and heat of fusion, and to screen for potential
polymorphic forms.

» Rationale: DSC is more quantitative than visual capillary melting point determination. It can
reveal subtle thermal events, such as glass transitions or the presence of different crystal
forms (polymorphs), which are critical for controlling the solid-state properties of a
pharmaceutical material.[3][4]

o Methodology:

o Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified
indium and tin standards.[4]

o Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Cyanophenyl)guanidine
hydrochloride into a Tzero aluminum hermetic pan. Crimp the pan to seal it.

o Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to
260 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.[3][4]

o Data Analysis: Analyze the resulting thermogram to determine the onset temperature of
melting and integrate the peak area to calculate the enthalpy of fusion (AHfus).

Protocol for Equilibrium Solubility Determination
(Shake-Flask Method)

¢ Objective: To determine the quantitative solubility of the compound in various solvents.

o Rationale: The shake-flask method is considered the gold standard for determining
equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a
true measure of its thermodynamic solubility, which is essential for formulation and
biopharmaceutical classification.

e Methodology:
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o Preparation: Add an excess amount of 1-(4-Cyanophenyl)guanidine hydrochloride to a
series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents
(Water, DMSO, Methanol, etc.). The excess solid is critical to ensure saturation is reached.

o Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant
temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

o Sample Processing: After equilibration, allow the vials to stand until the excess solid has
settled. Carefully withdraw an aliquot of the supernatant.

o Filtration: Filter the aliquot through a 0.22 um syringe filter (ensure the filter material is
compatible with the solvent) to remove any undissolved microparticles.

o Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the
concentration of the dissolved compound using a validated analytical technique, such as
HPLC-UV.

Protocol for Hygroscopicity Assessment

o Objective: To classify the compound's tendency to absorb moisture from the air.

» Rationale: Moisture uptake can induce physical changes (e.g., deliquescence, conversion of
crystal form) and chemical degradation (e.g., hydrolysis). Understanding a material's
hygroscopicity is critical for defining appropriate handling, packaging, and storage conditions
to ensure product stability.[5][6][7]

» Methodology (based on Ph. Eur./USP principles):

o Drying: Dry the sample to a constant weight under vacuum at 40 °C to establish a
baseline.

o Sample Preparation: Accurately weigh approximately 10-15 mg of the dried sample onto a
tared sample pan for a dynamic vapor sorption (DVS) instrument, or into a weighing bottle
for a static method.

o Exposure: Place the sample in a controlled environment at 25 °C and 80% relative
humidity (RH). For DVS, the instrument will automatically control and monitor these
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conditions. For the static method, a desiccator containing a saturated salt solution (e.qg.,
(NH4)2S0a) is used.[7]

o Measurement: Monitor the mass of the sample over 24 hours.

o Classification: Calculate the percentage mass increase and classify the hygroscopicity
based on standard criteria (e.g., European Pharmacopoeia classification: <0.2% = non-
hygroscopic; 0.2% to <2% = slightly hygroscopic; 2% to <15% = hygroscopic; 215% = very
hygroscopic; sufficient water uptake to form a liquid = deliquescent).[7]

Conclusion

The physical properties of 1-(4-Cyanophenyl)guanidine hydrochloride outlined in this guide
—including its thermal behavior, solubility, and spectroscopic fingerprint—serve as a critical
dataset for its effective use in medicinal chemistry and process development. The provided
protocols offer a standardized framework for researchers to verify these characteristics,
ensuring the quality and consistency of the material. By integrating this knowledge, scientists
can mitigate risks associated with material handling, improve reaction reproducibility, and
accelerate the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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